Cas no 853-23-6 (dehydroisoandrosterone 3-acetate)

Il deidroisoandrosterone 3-acetato è un estere steroideo derivato dal DHEA (deidroepiandrosterone), caratterizzato dall'acetilazione del gruppo idrossile in posizione 3. Questo composto presenta una maggiore stabilità chimica rispetto al DHEA libero, grazie alla protezione del gruppo funzionale, che ne riduce l'ossidazione e ne prolunga la shelf-life. La sua struttura lo rende un intermedio versatile nella sintesi di ormoni steroidei e farmaci correlati, con applicazioni in ambito farmaceutico e di ricerca biochimica. L'acetilazione migliora anche la liposolubilità, facilitando l'assorbimento cellulare e l'utilizzo in formulazioni specifiche. La purezza e la standardizzazione del prodotto ne garantiscono la riproducibilità in protocolli sperimentali.
dehydroisoandrosterone 3-acetate structure
853-23-6 structure
Product Name:dehydroisoandrosterone 3-acetate
Numero CAS:853-23-6
MF:C21H30O3
MW:330.461106777191
MDL:MFCD00021119
CID:40068
PubChem ID:24864315
Update Time:2026-01-09

dehydroisoandrosterone 3-acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • dehydroisoandrosterone 3-acetate
    • Epiandrosterone Acetate
    • Dehydroepiandrosterone acetate
    • 3-(Acetyloxy)androst-5-ene-17-one
    • Apixaban
    • Dehydro Epiandrosterone 3-Acetate
    • DEHYDROISOANDROSTERONE ACETATE(DHEA ACETATE)(RG)
    • DHEA Acetate
    • DHEA-acetate, Dehydroepiandrosterone acetate
    • Prasterone Acetate
    • Dehydroepiandro-sterone acetate
    • 3-SS-HYDROXY-DEOXYANDROST-5-ENE-17-ONE-3-ACETATE
    • ANDROST-5-EN-17-ONE, 3-(ACETYLOXY)-, (3SS)-
    • DEHYDRO EPIANDROSTERONE 3-ACETATE,OFF-WHITE SOLID
    • DEHYDROANDROSTERONE ACETATE
    • DEHYDROISOANDROSTERONE ACETAT
    • DEHYDROISOANDROSTERONE-3-ACETATE
    • DHEAacetate(prasterone acetate)
    • Dehydroisoandrosterone acetate
    • 3b-Hydroxy-5-androstene-17-one acetate
    • Dehydroepiandrosterone 3-acetate
    • (3β)-3-(Acetyloxy)androst-5-en-17-one (ACI)
    • Androst-5-en-17-one, 3β-hydroxy-, acetate (6CI, 8CI)
    • 17-Oxoandrost-5-en-3β-yl acetate
    • 3β-Acetoxy-5-androstene-17-one
    • 3β-Acetoxyandrost-5-en-17-one
    • 3β-Acetoxyandrosta-5-en-17-on
    • 3β-Acetoxydehydroepiandrosterone
    • 3β-Acetyloxyandrost-5-en-17-one
    • 3β-Hydroxy-5-androsten-17-one acetate
    • 3β-Hydroxy-5-androstene-17-one acetate
    • 3β-Hydroxyandrost-5-en-17-one 3-acetate
    • 5-Androsten-3β-ol-17-one acetate
    • 5-Androstene-3β-ol-17-one-3-acetate
    • Androstenolone acetate
    • Dehydroepiandrost-5-en-17-one 3-acetate
    • SKF 2847
    • trans-Dehydroandrosterone acetate
    • Δ5-Dehydroepiandrosterone 3-acetate
    • AKOS015895423
    • NCGC00258516-01
    • 3beta-Acetoxy-5-androstene-17-one
    • 3beta-Hydroxyandrost-5-en-17-one acetate
    • Dehydroisoandrosterone 3-acetate, 97%
    • 3beta-acetoxy-5-androstene -17-one
    • NS00038884
    • (3beta)-17-oxoandrost-5-en-3-yl acetate
    • 5-Androsten-3.beta.-ol-17-one, 3-acetate
    • 3-beta-Hydroxyandrost-5-en-17-one acetate
    • SMR001233383
    • 17-Oxoandrost-5-en-3beta-yl acetate
    • CHEMBL1480686
    • DTXCID90380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3-beta)-
    • 3beta-Hydroxy-5-androstene-17-one acetate
    • SPBio_003043
    • 17-Oxoandrost-5-en-3-yl acetate #
    • Prestwick0_000937
    • NCGC00179388-01
    • Q27258813
    • 45751H45MY
    • HMS3714L16
    • HMS1570L16
    • Q-200934
    • 3beta-Hydroxyandrost-5-en-17-one 3-acetate
    • 3beta-acetoxy-androst-5-en-17-one
    • Tox21_110485
    • AB00171449
    • CCRIS 7926
    • Prestwick2_000937
    • AS-20015
    • 3betaacetoxy-5-androstene-17-one
    • NCGC00179388-02
    • delta5-Dehydroepiandrosterone 3-acetate
    • BPBio1_000962
    • Tox21_200963
    • Prestwick1_000937
    • SCHEMBL298142
    • Acetic acid (3S,8R,10R,13S)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
    • 3beta-acetoxyandrost-5-en-17-one
    • prasterone-acetate
    • D0045
    • BRD-K96527333-001-03-4
    • Prestwick3_000937
    • CAS-853-23-6
    • Dehydroepiandrosterone 3-acetate;DHEA acetate
    • BSPBio_000874
    • [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • CHEBI:135410
    • Dehydroisoandosterone 3-acetate
    • HY-B1405
    • 853-23-6
    • DTXSID3020380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3b)-
    • Androst-5-en-17-one, 3-beta-hydroxy-, acetate
    • NCGC00016544-01
    • 3beta-Hydroxy-5-androsten-17-one acetate
    • MLS002154068
    • UNII-45751H45MY
    • 3-beta-Acetoxydehydroepiandrosterone
    • EINECS 212-714-1
    • HMS2097L16
    • FD12035
    • CCG-220937
    • 5-Androsten-3beta-ol-7-one acetate
    • CS-6082
    • HMS2230I06
    • s5508
    • MDL: MFCD00021119
    • Inchi: 1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
    • Chiave InChI: NCMZQTLCXHGLOK-ZKHIMWLXSA-N
    • Sorrisi: C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

Proprietà calcolate

  • Massa esatta: 330.21900
  • Massa monoisotopica: 330.219
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 606
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 3.8
  • Superficie polare topologica: 43.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.0998 (rough estimate)
  • Punto di fusione: 168-170 ºC
  • Punto di ebollizione: 407.89°C (rough estimate)
  • Punto di infiammabilità: 188.1 °C
  • Indice di rifrazione: 1.5192 (estimate)
  • PSA: 43.37000
  • LogP: 4.45000
  • Solubilità: Non determinato

dehydroisoandrosterone 3-acetate Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: S22; S24/25
  • RTECS:BV8396810
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

dehydroisoandrosterone 3-acetate Dati doganali

  • CODICE SA:2937290090
  • Dati doganali:

    Codice doganale cinese:

    2937290090

dehydroisoandrosterone 3-acetate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C5A95-5g
dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥57.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C5A95-25g
dehydroisoandrosterone 3-acetate
853-23-6 98%
25g
¥216.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SB211-5g
dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
90.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SB211-1g
dehydroisoandrosterone 3-acetate
853-23-6 98%
1g
46.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-5g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥88.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-25g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
25g
¥318.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-100g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
100g
¥788.0 2021-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52252-1g
Dehydroisoandrosterone 3-acetate (Dehydroepiandrosterone 3-acetate)
853-23-6 98%
1g
¥445.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52252-5g
Dehydroisoandrosterone 3-acetate (Dehydroepiandrosterone 3-acetate)
853-23-6 98%
5g
¥623.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0856-500 mg
Dehydroepiandrosterone acetate
853-23-6 99.81%
500MG
¥395.00 2022-02-28

dehydroisoandrosterone 3-acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Riferimento
A simple method for the fission of semicarbazones
Goldschmidt, St.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 796-8

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine
Riferimento
The Beckmann rearrangement of 17-α-hydroxy-20-oxosteroid oximes
Schmidt-Thome, Josef, Justus Liebigs Annalen der Chemie, 1957, 603, 43-5

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase ;  72 h, 30 °C
Riferimento
Lipase-catalyzed preparation of biologically active esters of dehydroepiandrosterone
Bruttomesso, Andrea C.; et al, Biocatalysis and Biotransformation, 2004, 22(3), 215-220

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Copper sulfate (silica gel-bound) Solvents: Chloroform
Riferimento
Cleavage of thioacetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Journal of Chemical Research, 1989, (10), 320-1

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Propanedioic acid, 2-diazo-, 1,3-dimethyl ester Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorocopper Solvents: Toluene ;  2 h, reflux; 2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Regioselective and Stereospecific Copper-Catalyzed Deoxygenation of Epoxides to Alkenes
Yu, Jingxun; et al, Organic Letters, 2016, 18(18), 4734-4737

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 12 h, rt
Riferimento
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  20 h, 70 °C
Riferimento
1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for activation of carbonyl functionality
Cebular, Klara; et al, Molecules, 2019, 24(14),

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 10 min, rt
Riferimento
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Acetyl chloride
Riferimento
Direct, high-yield transformation of tetrahydropyranyl ethers to acetates
Bakos, Tamas; et al, Synthetic Communications, 1989, 19(3-4), 523-8

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diphenyl disulfide ,  Tributylphosphine Solvents: Pyridine
1.2 Reagents: Acetic anhydride
Riferimento
Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones
Barton, Derek H. R.; et al, Journal of the Chemical Society, 1986, (12), 2243-52

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine ,  Hydrochloric acid ,  Phosphorus oxychloride Solvents: Water ;  1 h, 0 °C
Riferimento
Synthesis and Characterization of 3β-Substituted Amides of 17a-Aza-D-homo- 4-androsten-17-one as Potent 5α-Reductase Inhibitors and Antimicrobial Agents
Malhotra, Manav; et al, Current Topics in Medicinal Chemistry (Sharjah, 2013, 13(16), 2047-2061

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Silica ,  Copper sulfate Solvents: Chloroform
Riferimento
Cleavage of acetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Synthetic Communications, 1995, 25(3), 395-404

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Toluene ,  Water ;  1 h, 0 - 30 °C; 4 h, 20 - 30 °C; 0 - 5 °C; 2 h, 0 - 5 °C
Riferimento
Synthesis process study of 5-androstene-3β-ol-17-one-3-acetate
Shi, Cheng; et al, Shandong Huagong, 2012, 41(1), 17-19

Metodo di produzione 14

Condizioni di reazione
Riferimento
Efficient synthesis of 7-keto-DHEA acetate
Liu, Chun; et al, Yunnan Daxue Xuebao, 2007, 29(5), 504-506

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine
Riferimento
Novel dehydroepiandrosterone benzimidazolyl derivatives as 5α-reductase isozymes inhibitors
Arellano, Yazmin; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(6), 908-914

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Glucose ,  NAD ,  Sodium carbonate ,  Monopotassium phosphate Catalysts: Glucose dehydrogenase ,  Carbonyl reductase Solvents: Ethyl acetate ,  Water ;  4 h, pH 6.3 - 6.5, 32.5 °C; 8 h, 32.5 °C; 22 h, 32.5 °C
1.2 Reagents: Sodium acetate Solvents: Acetic acid ;  16 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Methanol Solvents: Water ;  10 min, 25 °C; 1 h, 25 °C
Riferimento
Development of a Chemoenzymatic Process for Dehydroepiandrosterone Acetate Synthesis
Fryszkowska, Anna; et al, Organic Process Research & Development, 2016, 20(8), 1520-1528

dehydroisoandrosterone 3-acetate Raw materials

dehydroisoandrosterone 3-acetate Preparation Products

dehydroisoandrosterone 3-acetate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:853-23-6)dehydroisoandrosterone 3-acetate
Numero d'ordine:A841292
Stato delle scorte:in Stock
Quantità:250g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:53
Prezzo ($):766.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:853-23-6)Dehydroepiandrosterone acetate
Numero d'ordine:sfd22146
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Email:sales2@senfeida.com

dehydroisoandrosterone 3-acetate Spettrogramma

1H NMR 300 MHz DMSO
1H NMR
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:853-23-6)dehydroisoandrosterone 3-acetate
A841292
Purezza:99%
Quantità:250g
Prezzo ($):766.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:853-23-6)Dehydroepiandrosterone acetate
sfd22146
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email